

ACHN-975 TFA: A Powerful Tool for Investigating *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

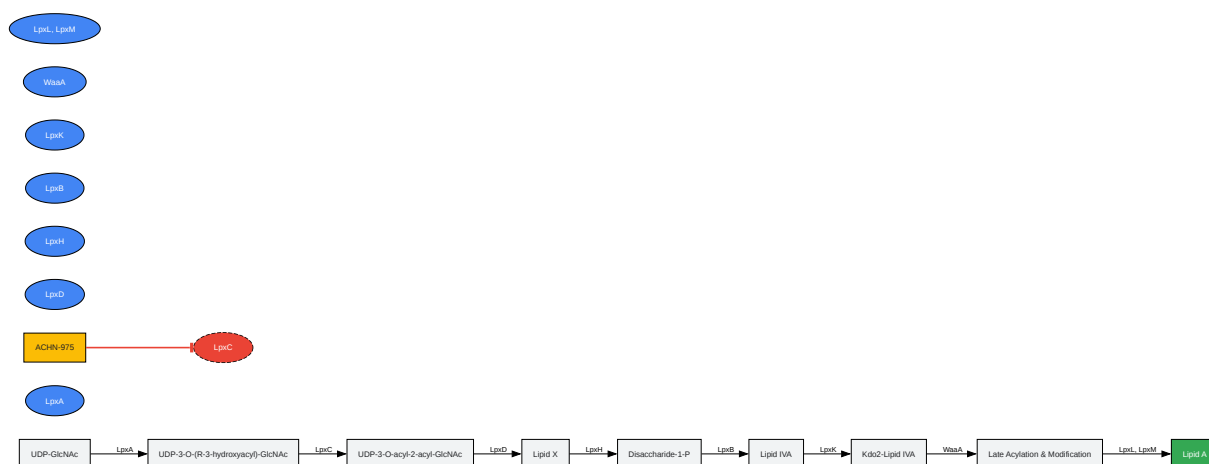
Introduction

ACHN-975 trifluoroacetate (TFA) is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[1][2] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane in most Gram-negative bacteria.[3] As LpxC is highly conserved among Gram-negative bacteria and absent in mammals, it represents a prime target for the development of novel antibiotics.[4] ACHN-975 has demonstrated significant in vitro and in vivo activity against a broad spectrum of Gram-negative pathogens, most notably the opportunistic pathogen *Pseudomonas aeruginosa*. This document provides detailed application notes and experimental protocols for the use of **ACHN-975 TFA** in the study of *P. aeruginosa*.

Mechanism of Action

ACHN-975 exerts its bactericidal effect by inhibiting the enzymatic activity of LpxC. This inhibition blocks the biosynthesis of lipid A, leading to a disruption of the outer membrane integrity, and ultimately, cell death. The hydroxamate moiety of ACHN-975 chelates the active site zinc ion within the LpxC enzyme, effectively blocking its catalytic function.

Below is a diagram illustrating the lipid A biosynthesis pathway in *P. aeruginosa* and the point of inhibition by ACHN-975.



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Caption: Lipid A biosynthesis pathway in *P. aeruginosa* and inhibition by ACHN-975.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of ACHN-975 against *P. aeruginosa*.

Table 1: In Vitro Activity of ACHN-975 against *P. aeruginosa*

Parameter	Value (µg/mL)	Reference(s)
MIC50	0.06	
MIC90	0.25	
MIC Range	≤0.06 - 2	

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro IC50 of ACHN-975 against LpxC from *P. aeruginosa*

Parameter	Value (nM)	Reference(s)
IC50	0.5	

IC50 is the half maximal inhibitory concentration.

Table 3: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model with *P. aeruginosa*

Dose (mg/kg)	Log10 CFU Reduction at 4h	Reference(s)
5	>1	
10	~3	
30	~3	

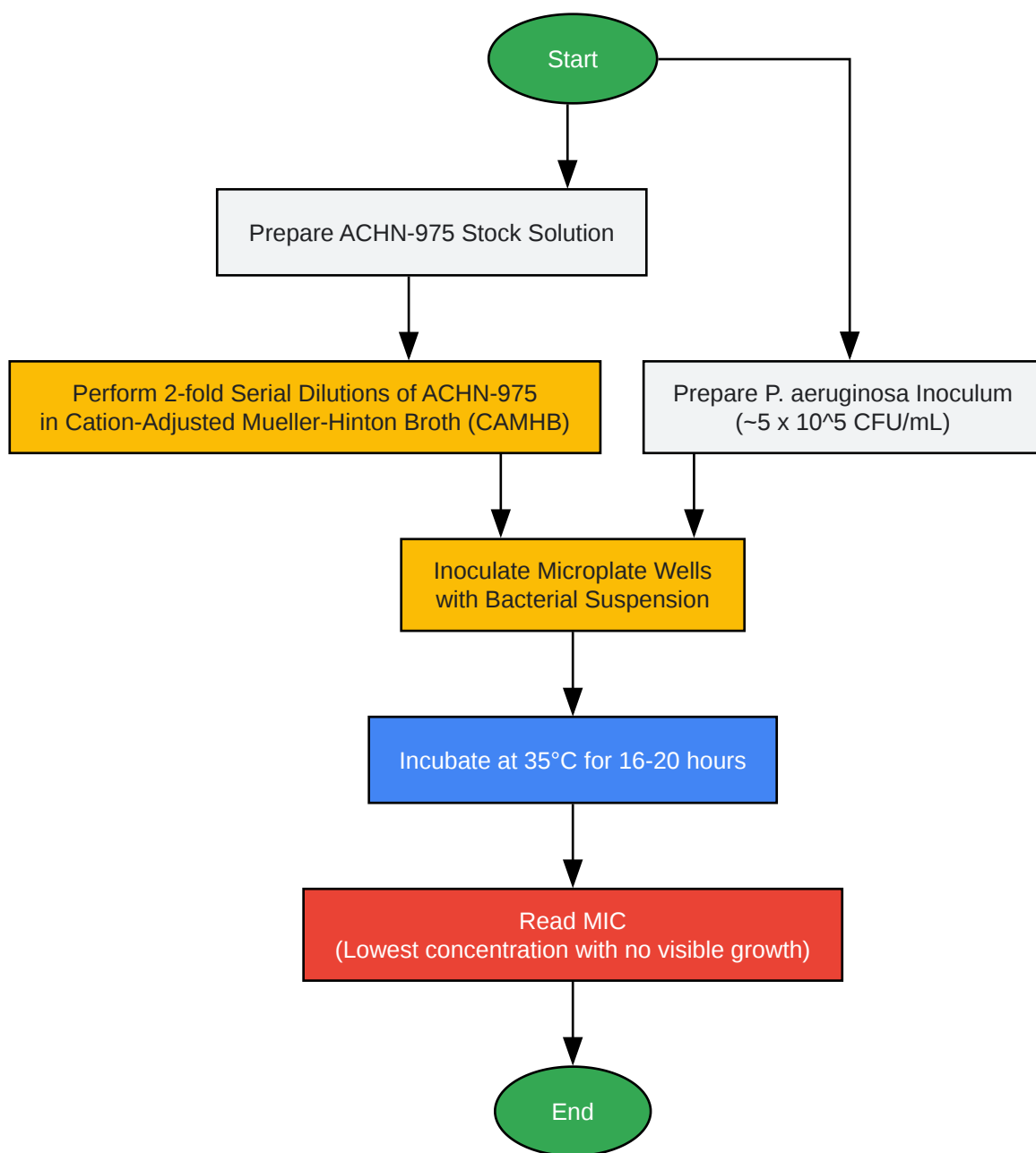
Data represents the reduction in bacterial colony-forming units (CFU) in the thigh muscle of infected mice after a single intraperitoneal dose.

Experimental Protocols

Detailed protocols for key experiments to evaluate the activity of ACHN-975 against *P. aeruginosa* are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.



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Caption: Workflow for MIC determination by broth microdilution.

Materials:

- **ACHN-975 TFA**
- *P. aeruginosa* strain (e.g., ATCC 27853)

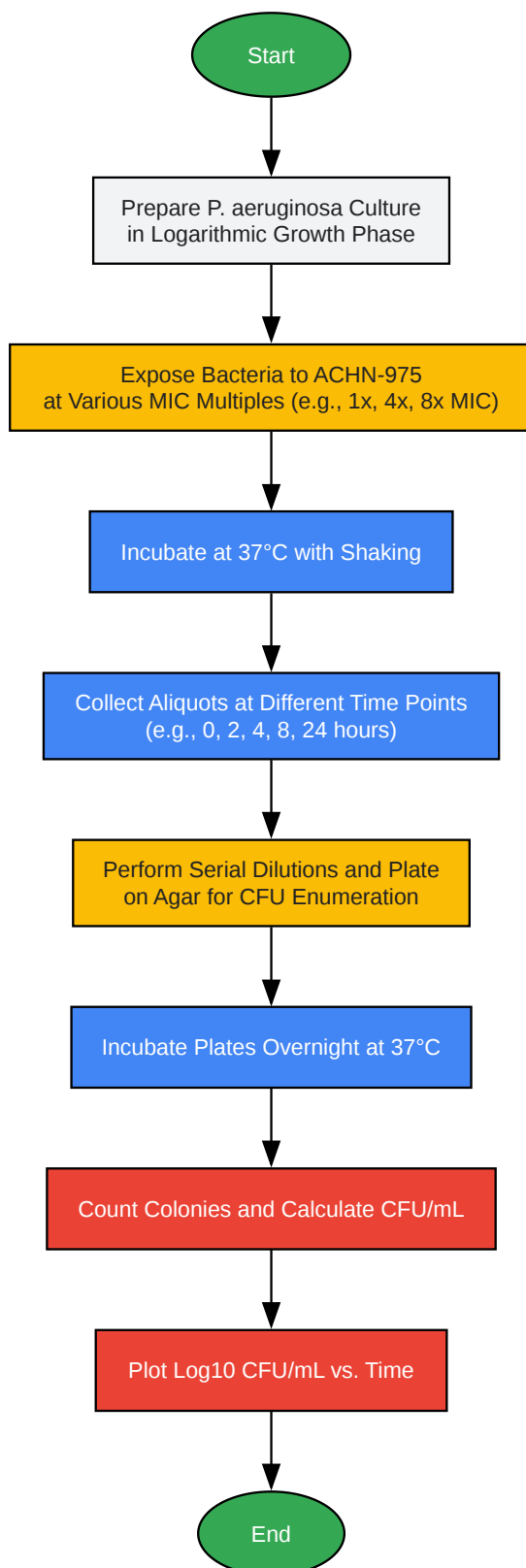
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C)

Procedure:

- Prepare ACHN-975 Stock Solution: Dissolve **ACHN-975 TFA** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile water to a working stock concentration (e.g., 1280 µg/mL).
- Prepare *P. aeruginosa* Inoculum: a. Streak the *P. aeruginosa* strain onto a suitable agar plate and incubate overnight at 35°C. b. Select 3-5 colonies and suspend them in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately $1-2 \times 10^6$ CFU/mL. This will be further diluted in the microtiter plate.
- Perform Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the ACHN-975 working stock solution to the first well of each row to be tested. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last well.
- Inoculate Microplate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 5×10^5 CFU/mL. Include a growth control well (no ACHN-975) and a sterility control well (no bacteria).
- Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
- Read MIC: The MIC is the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of ACHN-975 over time.



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Caption: Workflow for a time-kill assay.

Materials:

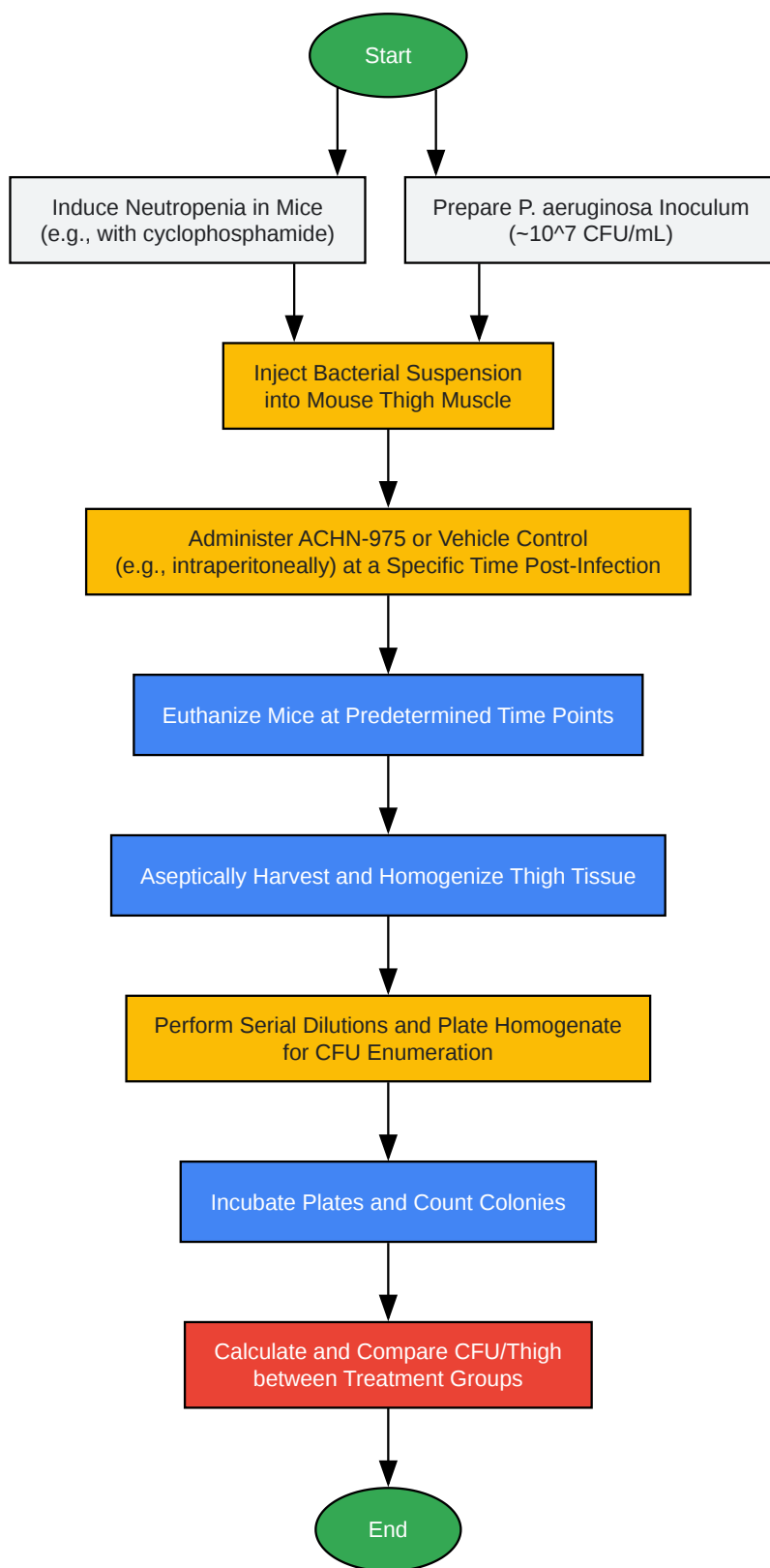
- **ACHN-975 TFA**
- *P. aeruginosa* strain
- CAMHB
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline or PBS
- Agar plates (e.g., Tryptic Soy Agar)

Procedure:

- **Prepare Culture:** Inoculate CAMHB with *P. aeruginosa* and grow to early to mid-logarithmic phase (approximately $1-5 \times 10^6$ CFU/mL).
- **Expose to ACHN-975:** a. Prepare tubes or flasks containing CAMHB with ACHN-975 at desired concentrations (e.g., 0x, 1x, 4x, and 8x the predetermined MIC). b. Inoculate each tube with the logarithmic phase culture to a final density of approximately 5×10^5 CFU/mL.
- **Incubate and Sample:** a. Incubate the cultures at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
- **Determine Viable Counts:** a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 μ L) of appropriate dilutions onto agar plates. c. Incubate the plates overnight at 37°C.
- **Data Analysis:** a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration of ACHN-975. A ≥ 3 -log₁₀ reduction in CFU/mL is considered bactericidal.

Protocol 3: Neutropenic Mouse Thigh Infection Model

This in vivo model evaluates the efficacy of ACHN-975 in a mammalian system. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.



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Caption: Workflow for the neutropenic mouse thigh infection model.

Materials:

- **ACHN-975 TFA**
- *P. aeruginosa* strain
- Female ICR or Swiss Webster mice (or other suitable strain)
- Cyclophosphamide
- Sterile saline or PBS
- Tissue homogenizer
- Agar plates

Procedure:

- **Induce Neutropenia:** Administer cyclophosphamide to the mice (e.g., 150 mg/kg intraperitoneally 4 days prior to infection and 100 mg/kg 1 day prior to infection) to induce neutropenia.
- **Prepare Inoculum:** Prepare a suspension of *P. aeruginosa* in sterile saline to a concentration of approximately 107 CFU/mL.
- **Infect Mice:** Two hours prior to treatment, inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
- **Administer ACHN-975:** Administer ACHN-975 via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.
- **Harvest Thighs:** At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), euthanize the mice.
- **Determine Bacterial Load:** a. Aseptically dissect the entire thigh muscle. b. Homogenize the tissue in a known volume of sterile saline. c. Perform serial dilutions of the homogenate and plate onto agar. d. Incubate the plates and count the colonies to determine the CFU per thigh.

- Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the vehicle control group to determine the efficacy of ACHN-975.

Safety and Handling

ACHN-975 TFA is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For storage, it is recommended to keep the compound at -20°C for short-term storage and -80°C for long-term storage, protected from moisture.

Conclusion

ACHN-975 TFA is a valuable research tool for studying *Pseudomonas aeruginosa*. Its specific mechanism of action targeting the essential LpxC enzyme makes it a powerful probe for investigating lipid A biosynthesis and outer membrane biogenesis in this important pathogen. The protocols provided here offer a starting point for researchers to explore the antibacterial properties of ACHN-975 and its potential as a lead compound for the development of new therapies against multidrug-resistant *P. aeruginosa* infections.

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